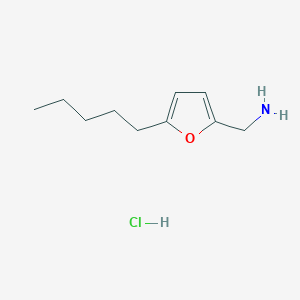

(5-Pentylfuran-2-yl)methanamine;hydrochloride

Description

(5-Pentylfuran-2-yl)methanamine hydrochloride is a substituted furan derivative featuring a methanamine group at the 2-position of a pentyl-substituted furan ring, with a hydrochloride salt enhancing its stability and solubility. The pentyl chain likely increases lipophilicity, influencing bioavailability and interaction with hydrophobic targets .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-pentylfuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c1-2-3-4-5-9-6-7-10(8-11)12-9;/h6-7H,2-5,8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMWKQNCZJSPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(O1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Pentylfuran-2-yl)methanamine;hydrochloride typically involves the reaction of 5-pentylfuran-2-carboxaldehyde with an amine source under acidic conditions to form the corresponding amine derivative. This is followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Pentylfuran-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol derivatives.

Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and substituted amine derivatives .

Scientific Research Applications

Medicinal Chemistry

(5-Pentylfuran-2-yl)methanamine;hydrochloride has shown potential as a building block in drug development. Its structural characteristics allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer properties against various cell lines. The compound was found to induce apoptosis and inhibit key signaling pathways involved in tumor growth, with IC50 values comparable to established chemotherapeutics.

Research indicates that this compound may possess antimicrobial and anti-inflammatory properties.

Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits activity against several bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Anti-inflammatory Mechanism

Animal model studies have indicated that treatment with this compound can reduce joint swelling and lower levels of inflammatory markers, suggesting applications in treating inflammatory diseases.

Material Science

The compound's unique chemical structure allows for its use in synthesizing advanced materials with specific properties.

Synthesis and Characterization

Recent advancements in synthetic methodologies have optimized the production of this compound, allowing for higher yields and purity while minimizing environmental impact .

Table 2: Synthesis Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Room temperature |

| Reduction | Palladium on carbon | Under hydrogenation |

| Substitution | Amines or thiols | Basic/acidic conditions |

Mechanism of Action

The mechanism of action of (5-Pentylfuran-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antifungal effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cell wall synthesis and protein function in microorganisms .

Comparison with Similar Compounds

Key Findings and Trends

Electronic Effects : Thiophene and thiazole derivatives exhibit higher electron density than furans, influencing reactivity and target interactions .

Biological Activity : While specific data for (5-Pentylfuran-2-yl)methanamine HCl are absent, structurally related compounds like thiophene fentanyl show potent receptor binding, highlighting the importance of heterocycle choice .

Safety Profiles : Many analogs, including thiophene fentanyl, lack comprehensive toxicological data, underscoring the need for caution in handling .

Biological Activity

(5-Pentylfuran-2-yl)methanamine;hydrochloride is a furan derivative that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. This compound is notable for its structural characteristics, particularly the pentyl group, which influences its physicochemical properties and biological functions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H17ClN O

- Molecular Weight : 203.71 g/mol

- CAS Number : 2470435-26-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to inhibit certain enzymes and proteins, contributing to its antimicrobial and antifungal effects. The furan ring structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of bioactive derivatives.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting their growth. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. For instance, derivatives of furan compounds have shown promising results in inhibiting cancer cell proliferation in various types of cancer cells, including lung adenocarcinoma (A549) and cervical cancer (HeLa) cell lines. In one study, a related furan derivative exhibited an IC50 value of 56 µM against A549 cells, indicating moderate cytotoxicity .

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on derivatives of (5-Pentylfuran-2-yl)methanamine to identify structural features associated with enhanced biological activity. The study revealed that modifications to the furan ring or the amine group could significantly affect the compound's potency against specific targets such as SIRT2, an enzyme implicated in cancer progression .

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| Compound 25 | 2.47 | SIRT2 |

| Compound 20 | 63 ± 5 | SIRT2 |

| Compound 4 | 56 | A549 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens. Its effectiveness varies based on concentration and specific fungal strains tested.

Q & A

Q. What are the recommended synthetic pathways for preparing (5-pentylfuran-2-yl)methanamine hydrochloride, and what solvent systems are optimal for its stabilization?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 5-pentylfuran-2-carbaldehyde with ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in a polar solvent (e.g., methanol or ethanol) can yield the target amine, followed by HCl treatment to form the hydrochloride salt . Stabilization requires inert storage conditions (2–8°C under nitrogen) to prevent oxidation of the furan ring or amine group, as observed in structurally similar methanamine hydrochlorides .

Q. How can researchers ensure purity and structural integrity during isolation and characterization?

Methodological Answer: Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Structural confirmation should combine -/-NMR to verify the pentyl chain and furan ring protons, mass spectrometry (ESI-MS) for molecular ion validation, and elemental analysis to confirm HCl stoichiometry . Purity ≥95% is achievable with rigorous drying under vacuum to remove residual solvents .

Q. What analytical techniques are critical for distinguishing stereochemical or regiochemical isomers of this compound?

Methodological Answer: Chiral HPLC (e.g., Chiralpak® IA column) or capillary electrophoresis can resolve enantiomers. For regiochemical isomers, NOESY NMR or X-ray crystallography may differentiate substituent positions on the furan ring. Comparative IR spectroscopy can identify functional group variations (e.g., amine vs. amide peaks) .

Advanced Research Questions

Q. How can structural modifications to the pentyl chain or furan ring enhance bioactivity or selectivity in pharmacological studies?

Methodological Answer: Replace the pentyl chain with fluorinated or branched alkyl groups to modulate lipophilicity and metabolic stability, as seen in LOXL2 inhibitors . Introduce electron-withdrawing groups (e.g., Cl, NO2) to the furan ring to enhance electrophilic reactivity, improving target binding. Computational docking (AutoDock Vina) can predict interactions with enzymes like monoamine oxidases .

Q. How should researchers address contradictory data in enzyme inhibition assays involving this compound?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, co-solvents). Validate results using orthogonal methods:

Q. What strategies optimize this compound’s role as a catalyst or ligand in asymmetric synthesis?

Methodological Answer: Functionalize the amine group with chiral auxiliaries (e.g., BINOL derivatives) to enhance enantioselectivity in aldol or Mannich reactions. Screen solvent polarity (THF vs. DCM) and temperature to improve catalytic turnover, as demonstrated in benzodiazepine syntheses .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

Methodological Answer: Use DFT calculations (Gaussian 16) to map oxidation sites on the furan ring (e.g., CYP450-mediated epoxidation). ADMET predictors (SwissADME) can forecast blood-brain barrier permeability or hepatotoxicity based on logP and polar surface area .

Q. What experimental designs validate this compound’s role in modulating neurotransmitter receptors?

Methodological Answer: Combine patch-clamp electrophysiology (for ion channel effects) with radioligand displacement assays (e.g., -GABA for GABA_A receptors). Dose-response curves (0.1–100 µM) in primary neuronal cultures can quantify EC50/IC50 values. Cross-validate with knockout models to confirm receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.